molecular formula C14H5F6N5O B1680706 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 691868-88-9

8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

货号: B1680706
CAS 编号: 691868-88-9
分子量: 373.21 g/mol
InChI 键: GRHYZVJEXKTJOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

RO8191通过一系列涉及咪唑并萘啶和恶二唑衍生物的化学反应合成。合成路线通常包括以下步骤:

工业生产方法

RO8191的工业生产涉及扩大上述合成路线的规模。该工艺针对大规模生产进行了优化,确保最终产品的产率和纯度高。反应条件,如温度、压力和溶剂选择,都经过精心控制以获得一致的结果 .

化学反应分析

反应类型

RO8191经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

从这些反应中形成的主要产物包括具有修饰官能团的RO8191的各种衍生物,这些衍生物可以进一步研究其生物活性 .

科学研究应用

Scientific Research Applications

RO8191 has a wide range of applications in scientific research, including chemistry, biology, and medicine.

  • Chemical Research RO8191 is used to study interferon signaling pathways and the activation of interferon-stimulated genes.
  • Biological Research It helps in understanding the molecular mechanisms of antiviral responses and the roles of interferon receptors.
  • Medical Research Due to its antiviral properties, RO8191 is potentially useful in treating viral infections such as hepatitis B and hepatitis C.

In vitro and In vivo Studies

  • In Vitro Studies RO8191 (CDM-3008) demonstrates antiviral activity dependent on IFNAR2/JAK1, but not on IFNAR1/Tyk2 . It significantly suppresses HCV replicon activity in a dose-dependent manner and reduces levels of HCV NS3 and NS4A proteins in replicon cells .
  • In Vivo Studies RO8191 (CDM-3008) induces antiviral genes such as Oas1b, Mx1, and Pkr in the livers of mice .

Potential Therapeutic Applications

RO8191 has potential therapeutic applications due to its antiviral properties. It has demonstrated antiviral activity against both HCV and EMCV, with an IC50 of 200 nM for the HCV replicon . It also exerts a cccDNA modulator (CDM) effect with interferon-like and anti-HBV activity .

Oxadiazoles in Cancer Therapy

作用机制

RO8191通过直接与干扰素α/β受体2(IFNAR2)结合发挥作用。这种结合激活JAK/STAT信号通路,导致STAT蛋白的磷酸化,随后激活干扰素刺激基因(ISGs)。这些基因在抗病毒反应中起着至关重要的作用,通过抑制病毒复制和促进病毒遗传物质的降解 .

相似化合物的比较

RO8191在直接结合IFNAR2和激活JAK/STAT通路方面是独特的,而无需涉及IFNAR1。这将它与其他干扰素受体激动剂(如干扰素α和干扰素β)区分开来,后者需要IFNAR1和IFNAR2的异二聚化才能发出信号 .

类似化合物

RO8191独特的作用机制及其通过单独的IFNAR2激活干扰素信号的能力使其成为研究和潜在治疗应用的宝贵化合物。

生物活性

The compound 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine , also known as RO8191 or CDM-3008, has garnered attention due to its significant biological activities, particularly in antiviral and anticancer applications. This article delves into its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₅F₆N₅O
  • Molar Mass : 373.21 g/mol
  • CAS Number : 691868-88-9
  • Solubility : ≤0.1 mg/ml in DMSO; 0.5 mg/ml in dimethyl formamide
  • Appearance : Crystalline solid

RO8191 functions as a potent agonist for the interferon alpha/beta receptor 2 (IFNAR2), leading to the activation of interferon-stimulated genes (ISGs) and subsequent JAK/STAT signaling pathways. This mechanism is crucial for its antiviral effects against various viral pathogens.

In Vitro Studies

Research indicates that RO8191 demonstrates strong antiviral activity against Hepatitis C Virus (HCV) and Encephalomyocarditis Virus (EMCV). A study reported that RO8191 suppresses HCV replicon activity in a dose-dependent manner with an IC50 value of approximately 200 nM. The compound was shown to reduce levels of viral proteins such as NS3 and NS4A significantly over a 72-hour period at concentrations ranging from 0.08 to 10 μM .

In Vivo Studies

In animal models, administration of RO8191 at a dosage of 30 mg/kg orally resulted in the induction of antiviral genes such as Oas1b, Mx1, and Pkr in the liver tissues of C57BL/6J mice. These findings suggest that RO8191 not only inhibits viral replication but also enhances the host's antiviral response through gene modulation .

Anticancer Activity

Recent studies have explored the potential of RO8191 derivatives as sensitizers for cisplatin in cancer therapy. The compound's structural features allow it to interact with key targets involved in cancer cell proliferation and survival. For instance, novel derivatives have been synthesized that exhibit promising anticancer activities by enhancing the efficacy of cisplatin against resistant cancer cells .

Summary of Biological Activities

Activity TypeTarget PathogenIC50 (μM)Key Findings
AntiviralHCV0.2Suppresses viral protein levels; induces ISGs
AntiviralEMCVNot specifiedActivates IFN signaling pathways
AnticancerCancer CellsNot specifiedSensitizes cells to cisplatin; potential for combination therapies

Case Studies and Research Findings

Several studies have highlighted the effectiveness of RO8191:

  • Interferon Signaling : RO8191 was used as a tool compound to elucidate interferon signaling pathways and demonstrated significant activation of ISGs.
  • Cisplatin Sensitization : Research on naphthyridine derivatives showed that compounds similar to RO8191 could act as effective sensitizers for cisplatin, enhancing its anticancer efficacy against resistant strains .

常见问题

Basic Research Questions

Q. What is the synthetic methodology for preparing RO8191 and its key intermediates?

RO8191 is synthesized via a multi-step process involving cyclization and functionalization. A representative protocol includes:

  • Step 1 : Condensation of 7-amino-2,4-bis(trifluoromethyl)-1,8-naphthyridine with 2-bromo-1-(3-fluoro-2-pyridyl)ethanone in tert-butanol under reflux, yielding a core intermediate (28% yield after purification via reversed-phase chromatography) .
  • Step 2 : Thiolation using ethyl thiolate in DMF to introduce sulfur-containing groups (18% yield) .
  • Step 3 : Oxidation with H₂O₂/Na₂WO₄ in acetic acid to achieve sulfonyl derivatives (97% yield) . Characterization typically employs HPLC-MS (e.g., [M+H]⁺ = 400.8) and NMR to confirm structural integrity .

Q. What is the proposed mechanism of action for RO8191 in modulating interferon signaling?

RO8191 acts as a selective agonist of the type I interferon (I-IFN) receptor, inducing downstream interferon-stimulated genes (ISGs). Its binding to the receptor triggers JAK-STAT signaling, which inhibits viral replication (e.g., HCV) by upregulating antiviral ISGs like MX1 and OAS1 . This mechanism is validated in cancer cell lines and primary hepatocytes, where RO8191 blocks viral entry and propagation .

Q. How is RO8191 characterized structurally and functionally in vitro?

  • Structural analysis : Use reversed-phase HPLC-MS for molecular weight confirmation and purity assessment. NMR (¹H/¹³C) resolves trifluoromethyl and oxadiazole substituents .
  • Functional assays : Measure ISG induction via qRT-PCR (e.g., IFN-α/β-responsive genes) and antiviral activity using luciferase-based HCV pseudoparticle entry assays .

Advanced Research Questions

Q. How can synthetic yields of RO8191 derivatives be optimized while maintaining bioactivity?

  • Microwave-assisted synthesis : Reduces reaction times and improves yields for heterocyclic intermediates (e.g., 1,8-naphthyridine cores) .
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during functionalization .
  • Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups without degrading the oxadiazole ring .

Q. How do structural modifications (e.g., oxadiazole substitution) impact RO8191’s selectivity for the I-IFN receptor?

SAR studies reveal:

Modification Effect on Activity Reference
Replacement of oxadiazole with triazoleReduced ISG induction (50% loss)
Trifluoromethyl groups at C2/C4Enhances receptor binding affinity (IC₅₀ = 0.2 µM)
Pyridyl sulfonyl substitutionsImproves pharmacokinetics (t₁/₂ = 8 hrs in mice)

Q. How can contradictory data between in vitro and in vivo models of RO8191’s antiviral effects be resolved?

  • Issue : In vitro models show potent HCV inhibition, but in vivo efficacy may vary due to metabolic instability.
  • Methodological solutions :

  • Use deuterated analogs to prolong half-life (e.g., deuteration at metabolically labile sites) .
  • Pair RO8191 with pharmacokinetic enhancers (e.g., CYP450 inhibitors) in murine prion models .
  • Validate ISG induction in target tissues (e.g., liver) via RNA-seq to confirm pathway engagement .

Q. What strategies are effective for improving RO8191’s blood-brain barrier (BBB) penetration in neuroprotective studies?

  • Prodrug design : Convert polar groups (e.g., carboxylic acids) to esters for passive BBB diffusion .
  • Nanoparticle encapsulation : Use lipid-based carriers to enhance brain uptake in prion disease models .
  • In silico modeling : Predict BBB permeability via LogP adjustments (RO8191’s LogP = 3.2; optimal range = 2–4) .

Q. Methodological Considerations

  • Data reproducibility : Cross-validate HPLC-MS results with orthogonal techniques like HRMS (e.g., [M+H]⁺ = 373.2128) .
  • Contradictory SAR : Use molecular docking (e.g., AutoDock Vina) to reconcile discrepancies between receptor binding assays and cellular activity .

属性

IUPAC Name

2-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYZVJEXKTJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691868-88-9
Record name 691868-88-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。